molecular formula C11H9IN2O B13127500 6-Iodo-4-methoxy-2,2'-bipyridine CAS No. 205052-94-4

6-Iodo-4-methoxy-2,2'-bipyridine

Cat. No.: B13127500
CAS No.: 205052-94-4
M. Wt: 312.11 g/mol
InChI Key: SBTZWWMXVLIIQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodo-4-methoxy-2,2’-bipyridine is an organic compound with the molecular formula C11H9IN2O and a molecular weight of 312.11 g/mol It is a derivative of bipyridine, featuring an iodine atom at the 6-position and a methoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-4-methoxy-2,2’-bipyridine typically involves the iodination of 4-methoxy-2,2’-bipyridine. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium . The reaction is carried out under controlled temperature and pH conditions to ensure selective iodination at the desired position.

Industrial Production Methods

While specific industrial production methods for 6-Iodo-4-methoxy-2,2’-bipyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-4-methoxy-2,2’-bipyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted bipyridines, while coupling reactions can produce extended bipyridine systems with additional functional groups.

Scientific Research Applications

6-Iodo-4-methoxy-2,2’-bipyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Iodo-4-methoxy-2,2’-bipyridine depends on its specific application. In coordination chemistry, it acts as a ligand, binding to metal centers and forming stable complexes. These complexes can exhibit unique electronic and photophysical properties, making them useful in various applications . The molecular targets and pathways involved would vary based on the specific metal and the nature of the complex formed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Iodo-4-methoxy-2,2’-bipyridine is unique due to the presence of both the iodine and methoxy substituents, which confer distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable ligand in coordination chemistry .

Properties

CAS No.

205052-94-4

Molecular Formula

C11H9IN2O

Molecular Weight

312.11 g/mol

IUPAC Name

2-iodo-4-methoxy-6-pyridin-2-ylpyridine

InChI

InChI=1S/C11H9IN2O/c1-15-8-6-10(14-11(12)7-8)9-4-2-3-5-13-9/h2-7H,1H3

InChI Key

SBTZWWMXVLIIQU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=C1)I)C2=CC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.